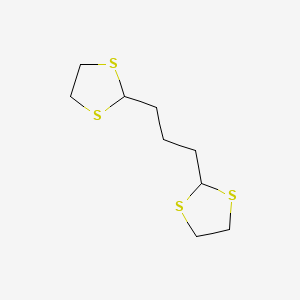
2,2'-(Propane-1,3-diyl)bis(1,3-dithiolane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) is an organic compound that belongs to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms and one carbon atom. The unique structure of 2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) can be synthesized from carbonyl compounds using 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the 1,3-dithiolane ring. Common catalysts used in this reaction include iodine, p-toluenesulfonic acid, and yttrium triflate .
Industrial Production Methods
Industrial production of 2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. The choice of catalyst and reaction conditions can be tailored to meet specific industrial requirements.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) undergoes various chemical reactions, including oxidation, reduction, and substitution .
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of nickel (Ni) or rhodium (Rh) catalysts to form the corresponding thiols.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups. Common reagents include alkyl halides and nucleophiles such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Common Reagents and Conditions
The reactions of 2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) are typically carried out under mild to moderate conditions. The choice of reagent and reaction conditions depends on the desired product and the specific application .
Major Products Formed
The major products formed from the reactions of 2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) include sulfoxides, sulfones, thiols, and various substituted derivatives .
Aplicaciones Científicas De Investigación
2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) has a wide range of scientific research applications:
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) involves its ability to form stable complexes with various metal ions and organic molecules. The compound’s unique structure allows it to interact with specific molecular targets and pathways, leading to its diverse range of applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) include 1,3-dithianes and other 1,3-dithiolanes . These compounds share similar structural features and chemical properties.
Uniqueness
What sets 2,2’-(Propane-1,3-diyl)bis(1,3-dithiolane) apart is its specific arrangement of the dithiolane rings and the propane-1,3-diyl linker. This unique structure imparts distinct chemical reactivity and stability, making it valuable for various applications .
Propiedades
Número CAS |
62982-82-5 |
|---|---|
Fórmula molecular |
C9H16S4 |
Peso molecular |
252.5 g/mol |
Nombre IUPAC |
2-[3-(1,3-dithiolan-2-yl)propyl]-1,3-dithiolane |
InChI |
InChI=1S/C9H16S4/c1(2-8-10-4-5-11-8)3-9-12-6-7-13-9/h8-9H,1-7H2 |
Clave InChI |
ATGMXKDYVBUYKS-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(S1)CCCC2SCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


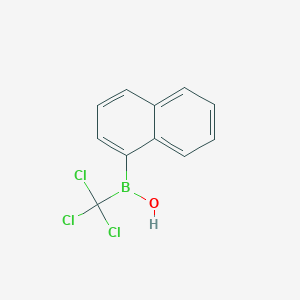
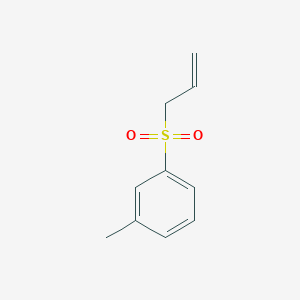
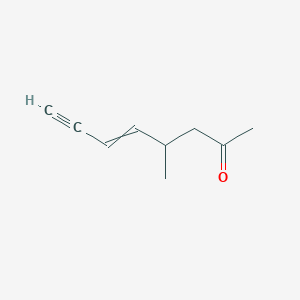
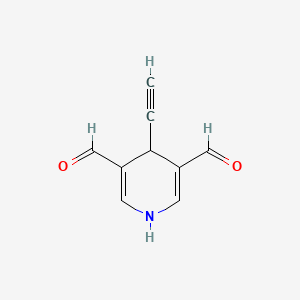
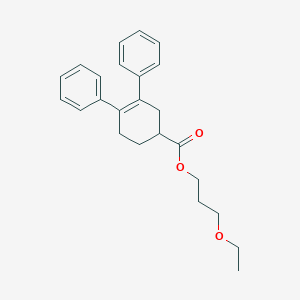
![3-[2-(4-Nitrophenyl)hydrazinylidene]-4-oxo-N-phenylcyclohexa-1,5-diene-1-carboxamide](/img/structure/B14516891.png)
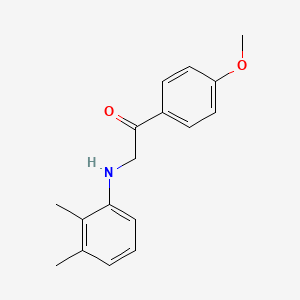
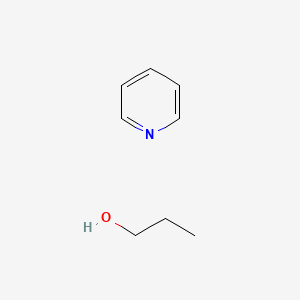

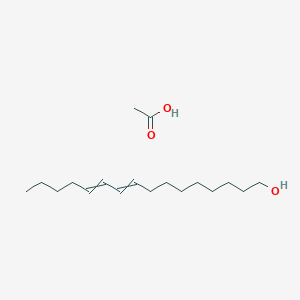
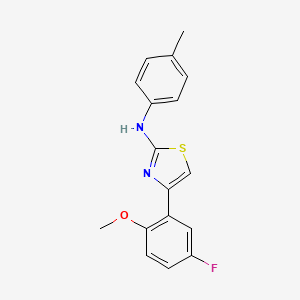
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14516912.png)
![3,3'-Methylenebis[5-(bromomethyl)-1,2-oxazole]](/img/structure/B14516914.png)
![2-Nitro-N~1~,N'~1~-bis{2-[(1,3-thiazol-2-yl)methanesulfinyl]ethyl}ethene-1,1-diamine](/img/structure/B14516921.png)
